molecular formula C15H14N2O2S B263529 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide

4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide

Cat. No. B263529
M. Wt: 286.4 g/mol
InChI Key: LWXVCEPZWVTINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide, commonly known as CDNB, is a chemical compound that has been extensively used in scientific research. It is a sulfonamide-based electrophile that is widely used as a model substrate for studying the activity of glutathione S-transferases (GSTs) and other enzymes involved in detoxification pathways. CDNB has also been used as a tool for studying the mechanism of action of various drugs and toxins.

Mechanism of Action

The mechanism of action of CDNB involves the formation of a glutathione conjugate by 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide. This compound are a family of enzymes that catalyze the conjugation of glutathione with electrophilic compounds, leading to their detoxification. CDNB is a model substrate that is widely used to study the activity of this compound and other enzymes involved in detoxification pathways.
Biochemical and Physiological Effects:
CDNB has been shown to induce oxidative stress and apoptosis in various cell types. It has also been shown to inhibit the growth of cancer cells in vitro. CDNB has been used as a tool for studying the mechanism of action of various drugs and toxins. It has also been used to study the effects of environmental pollutants on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CDNB in lab experiments is its simplicity and ease of use. CDNB is a well-characterized substrate that is widely available and can be easily synthesized in a laboratory setting. However, one of the main limitations of using CDNB is its lack of specificity. CDNB is a general substrate that can be conjugated by a wide range of enzymes, making it difficult to study the activity of specific enzymes in a complex biological system.

Future Directions

The use of CDNB in scientific research is likely to continue in the future, particularly in the study of detoxification pathways and the effects of environmental pollutants on human health. Future research could focus on developing more specific substrates for studying the activity of specific enzymes involved in detoxification pathways. Additionally, the use of CDNB in the development of new drugs and therapies could be explored further.

Synthesis Methods

CDNB can be synthesized by the reaction of 4-cyanobenzenesulfonyl chloride and 2,3-dimethylphenylamine in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent. The synthesis of CDNB is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

CDNB has been extensively used in scientific research as a model substrate for studying the activity of 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide and other enzymes involved in detoxification pathways. This compound are a family of enzymes that play a critical role in the detoxification of xenobiotics and endogenous compounds. CDNB is an electrophilic substrate that is conjugated with glutathione by this compound, leading to the formation of a stable adduct that can be quantified spectrophotometrically.

properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H14N2O2S/c1-11-4-3-5-15(12(11)2)17-20(18,19)14-8-6-13(10-16)7-9-14/h3-9,17H,1-2H3

InChI Key

LWXVCEPZWVTINX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N)C

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N)C

Origin of Product

United States

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